Méthyl-dodovérisate A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Organic-inorganic hybrid perovskites have garnered significant attention for their unique optoelectronic properties, which make them promising candidates for applications in solar cells, light-emitting diodes (LEDs), and photodetectors. These materials typically consist of a metal halide framework with organic cations intercalated within the structure. The synthesis, structural characterization, and analysis of their properties have been subjects of extensive research.

Synthesis Analysis

The synthesis of these compounds often involves solution-based processes, such as the reaction of methylamine with PbX2 salts in the presence of high-boiling nonpolar solvents like 1-octadecene, facilitated by coordinating ligands like oleylamine and oleic acid (Vybornyi et al., 2016). Alternatively, mechanochemical synthesis provides a solvent-free approach, indicating the versatility of methods available for creating these materials (Manukyan et al., 2016).

Molecular Structure Analysis

The structural analysis of organic-inorganic hybrid perovskites reveals a variety of crystallographic phases, depending on the composition and synthesis conditions. For instance, methylammonium lead iodide perovskites exhibit phase transitions that influence their optoelectronic properties, with iodide ions migrating via interstitial sites at certain temperatures (Minns et al., 2017).

Chemical Reactions and Properties

These materials participate in chemical reactions that are crucial for their application in devices. For example, the formation of I2 molecules from iodide ions within the perovskite structure is suggested, pointing to complex redox behavior within these materials (Minns et al., 2017).

Physical Properties Analysis

The physical properties, such as phase stability, dielectric constant, and ferroelectric behavior, are significantly influenced by the material's structure and the orientation of the organic cations. Studies have shown that the orientation and ordering of these cations can lead to phase transitions and affect the dielectric properties of the materials (Kamminga et al., 2017).

Applications De Recherche Scientifique

Analyse de la composition de l'huile essentielle

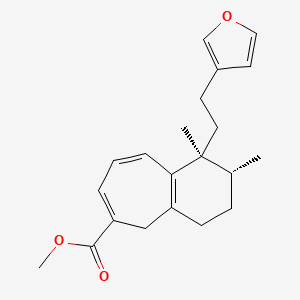

Méthyl-dodovérisate A: est un composé important trouvé dans l'huile essentielle des feuilles de Dodonea viscosa. L'analyse de cette huile essentielle, qui implique la chromatographie en phase gazeuse couplée à la spectrométrie de masse, révèle que les nor-diterpènes et les diterpènes oxygénés comme le this compound sont les principales classes chimiques de l'huile {svg_1}. Ce composé contribue aux propriétés uniques de l'huile essentielle, qui a des applications potentielles dans les industries de la parfumerie et de la thérapeutique.

Recherche en chimie structurale

Le composé joue un rôle crucial en chimie structurale, où sa configuration est déterminée à l'aide de méthodes spectroscopiques avancées et de calculs théoriques. Des études impliquant le dichroïsme circulaire électronique et la théorie de la fonctionnelle de la densité aident à élucider la configuration absolue des composés apparentés, ce qui est essentiel pour comprendre leur comportement chimique et leurs réactions potentielles {svg_2}.

Médecine traditionnelle

En médecine traditionnelle, Dodonea viscosa, la plante dont est dérivé le this compound, est réputée pour ses propriétés médicinales. La présence de this compound dans l'huile essentielle de la plante suggère qu'il peut contribuer aux effets thérapeutiques traditionnellement associés à la plante, tels que les propriétés anti-inflammatoires et analgésiques {svg_3}.

Synthèse de produits naturels

Le this compound sert de composé modèle pour la synthèse de nouveaux diterpènes avec des squelettes de clérodane modifiés. Cela a des implications pour le développement de nouveaux produits pharmaceutiques et de molécules bioactives qui peuvent imiter ou améliorer les activités biologiques des produits naturels {svg_4}.

Activité antimicrobienne

La recherche indique que des composés comme le this compound ont des propriétés antimicrobiennes potentielles. Des techniques d'isolement rapide guidées par des bioessais peuvent identifier de tels composés dans Dodonea viscosa pour leur activité antibactérienne, ce qui pourrait conduire au développement de nouveaux antibiotiques {svg_5}.

Inhibition du virus de la dengue

Dans la recherche de traitements contre le virus de la dengue, le this compound a été identifié comme un candidat ayant des affinités de liaison modérées à bonnes. Des études de pharmacologie computationnelle et de réseau suggèrent qu'il pourrait être un composé de tête dans le développement de médicaments antiviraux {svg_6}.

Mécanisme D'action

Target of Action

Methyl-Dodovisate A is a natural diterpenoid found in the herbs of Dodonaea viscosa . .

Biochemical Pathways

The specific biochemical pathways affected by Methyl-Dodovisate A are currently unknown. Diterpenoids, the class of compounds to which methyl-dodovisate a belongs, are known to influence various metabolic pathways . More research is needed to identify the specific pathways affected by Methyl-Dodovisate A.

Result of Action

It has been suggested that methyl-dodovisate a may exhibit a larvicidal effect

Analyse Biochimique

Biochemical Properties

Methyl-Dodovisate A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Methyl-Dodovisate A has been shown to exhibit larvicidal effects on Aedes albopictus larvae . This interaction suggests that Methyl-Dodovisate A may target specific enzymes or proteins involved in the larval development of these mosquitoes. Additionally, Methyl-Dodovisate A has been reported to have antiproliferative activity against colorectal cancer cells by regulating caspase 3 and p53 . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in cell growth and apoptosis.

Cellular Effects

Methyl-Dodovisate A exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, Methyl-Dodovisate A induces cytotoxicity, antiproliferative activity, and cell death by regulating caspase 3 and p53 . This regulation leads to apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Furthermore, Methyl-Dodovisate A has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of Methyl-Dodovisate A involves several key interactions at the molecular level. Methyl-Dodovisate A binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Methyl-Dodovisate A has been found to exhibit good to moderate binding affinities with viral proteins, suggesting its potential as an antiviral agent . These binding interactions are crucial for understanding how Methyl-Dodovisate A exerts its effects on various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-Dodovisate A can change over time. The stability and degradation of Methyl-Dodovisate A are important factors to consider when studying its long-term effects on cellular function. Studies have shown that Methyl-Dodovisate A remains stable under specific storage conditions, such as -20°C for powder form and -80°C in solvent . These findings indicate that Methyl-Dodovisate A can maintain its biochemical properties over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of Methyl-Dodovisate A vary with different dosages in animal models. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic or adverse effects. Studies have shown that Methyl-Dodovisate A exhibits dose-dependent effects, with higher doses potentially leading to toxicity . Understanding the dosage effects of Methyl-Dodovisate A is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Methyl-Dodovisate A is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can impact overall cellular metabolism and energy production. For instance, Methyl-Dodovisate A may participate in the methionine cycle, influencing the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in cellular methylation reactions . These interactions highlight the compound’s significance in regulating metabolic processes.

Transport and Distribution

The transport and distribution of Methyl-Dodovisate A within cells and tissues are critical for understanding its localization and accumulation. Methyl-Dodovisate A may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and into target tissues . These interactions determine the compound’s bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

Methyl-Dodovisate A’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Methyl-Dodovisate A is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQKKJBNXRIGN-VFNWGFHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the origin of Methyl-Dodovisate A and what are its key structural features?

A1: Methyl-Dodovisate A is a modified clerodane diterpene primarily isolated from the leaves of Dodonea viscosa [, ], a plant found in various regions including Reunion Island. It possesses a unique bicyclo[5.4.0]undecane ring system, characteristic of modified cyclopropylclerodanes. This structure includes a furanoid ring, distinguishing it from related compounds like Dodovisate C [].

Q2: Have any computational studies been conducted to explore the potential of Methyl-Dodovisate A or its analogs against diseases like Dengue fever?

A3: While Methyl-Dodovisate A itself hasn't been directly studied in the context of Dengue fever, other diterpenes and their derivatives, particularly those originating from Dodonea viscosa, have been computationally assessed for their potential against Dengue virus proteins []. This suggests that further computational studies focusing on Methyl-Dodovisate A could provide valuable insights into its potential as a lead compound for anti-dengue drug development.

Q3: Are there any known analytical methods for identifying and quantifying Methyl-Dodovisate A in plant extracts?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to analyze the essential oil composition of Dodonea viscosa leaves, leading to the identification of Methyl-Dodovisate A []. This technique allows for the separation and detection of volatile compounds within complex mixtures, providing valuable information about their relative abundance. Further, isolation and purification of Methyl-Dodovisate A have been achieved using liquid chromatography [], enabling detailed structural characterization through spectroscopic methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-9-hydroxy-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1181198.png)